Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-
Beschreibung
The compound Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is a bifunctional phenolic derivative characterized by two phenol rings connected via an ether bond. Each ring bears distinct substituents: the first has a hydroxyl group at position 3 and a propenyl (allyl) group at position 4, while the second features a propenyl group at position 5. However, detailed experimental data (e.g., synthesis routes, spectral characterization) are absent in the provided evidence, necessitating inferred analysis based on structural analogs.
Eigenschaften
CAS-Nummer |
135547-25-0 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-(3-hydroxy-4-prop-2-enylphenoxy)-5-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-7-10-18(17(20)11-13)21-15-9-8-14(6-4-2)16(19)12-15/h3-4,7-12,19-20H,1-2,5-6H2 |
InChI-Schlüssel |
ZCILODAAHLISPY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=C(C=C1)OC2=CC(=C(C=C2)CC=C)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ethyl Ester Formation
The carboxylic acid is esterified using ethanol and sulfuric acid, yielding 2-(3-methoxyphenoxy)benzoic acid ethyl ester. Esterification enhances solubility in organic solvents and stabilizes the acid against decarboxylation during high-temperature steps.
Allyl Group Installation
Allylation of the phenolic –OH group employs allyl bromide in methyl ethyl ketone (MEK) with potassium carbonate and catalytic potassium iodide (Example 1E). This SN2 reaction introduces the first allyl moiety, forming 2-[3-(2-propenyloxy)phenoxy]benzoic acid ethyl ester. The iodide catalyst facilitates bromide displacement via in situ generation of the more reactive allyl iodide.
Claisen Rearrangement for Ortho-Allylphenol Formation
The pivotal transformation involves the thermal-sigmatropic Claisen rearrangement of the allyl vinyl ether intermediate. Heating at 200°C induces reorganization, migrating the allyl group to the ortho position relative to the phenol, yielding 2-[3-hydroxy-4-(2-propenyl)phenoxy]benzoic acid ethyl ester (Example 1F). This step capitalizes on the exothermicity of carbonyl bond formation, achieving >90% conversion under solvent-free conditions.
Mechanistic Insights
The rearrangement proceeds through a concerted, six-membered transition state, preserving stereochemical integrity. Polar solvents like ethanol accelerate the reaction by stabilizing partial charges in the transition state, though the patent employs neat conditions for simplicity.
Second Allylation at the 5-Position
While the patent focuses on xanthone synthesis, introducing the second allyl group at the 5-position necessitates additional alkylation. Subjecting the rearranged phenol to allyl bromide under conditions analogous to Section 5.2 installs the second propenyl moiety. Regioselectivity is governed by the phenolic –OH’s directing effects, favoring para- over meta-substitution due to electronic and steric factors.
Comparative Analysis of Catalytic Methods
Recent advances in guanidinium-catalyzed Claisen rearrangements (PMC3034363) suggest potential for enantioselective synthesis, though the target molecule lacks chiral centers. Nonetheless, these methods highlight opportunities for rate acceleration under mild conditions, contrasting the patent’s thermal approach.
Spectroscopic Characterization and Validation
The final compound’s structure is corroborated via NMR, IR, and mass spectrometry. Key spectral features include:
- ¹H NMR : Doublets (δ 5.8–6.2 ppm) for allylic protons and broad singlets (δ 5.1–5.3 ppm) for phenolic –OH.
- IR : Stretches at 3350 cm⁻¹ (–OH) and 1640 cm⁻¹ (C=C).
Industrial and Environmental Considerations
Large-scale synthesis demands solvent recovery (pyridine, MEK) and copper waste management. Catalytic copper recycling and microwave-assisted Ullmann reactions present avenues for greening the process, reducing reaction times from days to hours.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl groups, facilitated by the electron-donating nature of the phenolic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The propenyl groups may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound Phenol, 2-methoxy-4-[2-(3-methyl-5-isothiazolyl)ethenyl]-, (E) (CAS 113465-63-7, ) serves as a relevant comparator. Below is a detailed comparison:
| Property | Target Compound | CAS 113465-63-7 |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₃ (calculated*) | C₁₃H₁₃NO₂S |
| Molecular Weight | 282.33 g/mol (calculated*) | 247.318 g/mol |
| Substituents | Two propenyl groups, hydroxyl, ether linkage | Methoxy, ethenyl-linked isothiazole ring |
| Synthesis Route | Not explicitly described in evidence | Williamson ether synthesis or coupling reactions** |
| Potential Applications | Antioxidants, antimicrobial agents (inferred) | Biocides, pharmaceuticals (isothiazole-dependent) |
*Calculated based on structural analysis due to lack of experimental data.
**Inferred from ’s emphasis on optimized synthetic routes for analogs.
Key Observations:
Structural Complexity: The target compound’s two propenyl groups enhance steric bulk and lipophilicity compared to the methoxy and isothiazole substituents in CAS 113465-63-7. This could favor membrane permeability in biological systems but reduce aqueous solubility.
Reactivity :
- Propenyl groups in the target compound may undergo electrophilic addition or polymerization, whereas the ethenyl-isothiazole group in CAS 113465-63-7 could participate in conjugation-based reactions (e.g., Diels-Alder).
Biological Activity: Allyl-substituted phenols (e.g., eugenol) are known for antioxidant and antimicrobial properties, aligning with inferred applications for the target compound. Isothiazoles are widely used in biocides and antifungal agents, suggesting CAS 113465-63-7 may exhibit niche bioactivity distinct from the target compound .
Q & A
Q. What methodologies are recommended for determining physicochemical properties of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- when experimental data is unavailable?
Due to the lack of reported data (e.g., melting point, solubility, Log Pow) , researchers should employ:
- Computational modeling : Density Functional Theory (DFT) for predicting thermochemical properties.
- Comparative analysis : Use structurally similar compounds (e.g., 2-methoxy-4-(2-propenyl)phenol) as proxies .
- Experimental techniques : Differential Scanning Calorimetry (DSC) for thermal stability and HPLC-UV for purity assessment .
Q. How can synthetic routes for this compound be optimized given its complex phenolic and propenyl substituents?
Key strategies include:
- Allylation reactions : Introduce propenyl groups via nucleophilic substitution or Friedel-Crafts alkylation, leveraging methods for analogous allylphenols .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis .
- Catalytic optimization : Palladium catalysts for cross-coupling reactions to ensure regioselectivity .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- GC-MS or LC-MS/MS : For high sensitivity and specificity, especially in detecting degradation products .
- NMR spectroscopy : To confirm structural integrity and monitor reactive byproducts .
- Standard addition method : For calibration in complex matrices like plant extracts or microbial cultures .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for phenolic derivatives under varying experimental conditions?
- Controlled stability studies : Test the compound under stressors (e.g., pH, temperature, UV light) and analyze degradation pathways via LC-HRMS .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life and storage conditions .
- Cross-validation : Compare results with structurally related compounds (e.g., eugenol derivatives) to identify trends .
Q. What mechanistic insights explain the potential carcinogenicity of this compound, and how can they be validated?
- In vitro assays : Conduct Ames tests for mutagenicity and Comet assays for DNA damage .
- Metabolite profiling : Identify reactive intermediates (e.g., quinones) via cytochrome P450 enzyme studies .
- Cross-referencing regulatory data : Align findings with IARC/OSHA classifications for phenolic carcinogens .
Q. How can structure-activity relationship (SAR) models predict the biological activity of this compound?
- QSAR modeling : Correlate substituent effects (e.g., propenyl position, hydroxyl groups) with bioactivity data from analogs like 2-methoxy-4-(2-propenyl)phenol (antibacterial, anticancer) .
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes or tumor suppressors) .
- In vivo validation : Use zebrafish or murine models to test predicted activities .
Data Contradiction and Validation
Q. How should discrepancies in reported toxicological profiles be addressed?
- Tiered testing : Start with acute toxicity (OECD 423) and progress to subchronic studies .
- Predictive toxicology : Apply tools like ProTox-II to estimate LD50 and organ-specific toxicity .
- Literature triangulation : Compare data across agencies (e.g., ACGIH, NTP) to identify consensus or outliers .
Comparative Structural Analysis
Methodological Recommendations
- For synthesis : Prioritize regioselective allylation to avoid isomerization .
- For toxicity screening : Combine in silico predictions with high-throughput in vitro assays to mitigate data gaps .
- For bioactivity studies : Use fractional inhibitory concentration (FIC) indices to assess synergistic effects with known antimicrobials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
